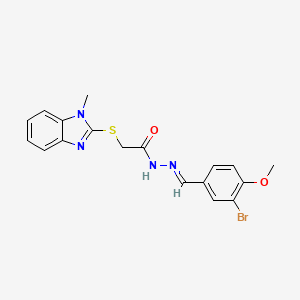![molecular formula C24H21ClN8O3 B11665317 4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-[(2E)-2-{[5-(4-cloro-3-nitrofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina" es un compuesto orgánico complejo que presenta una combinación de varios grupos funcionales, incluido un anillo de furano, un anillo de triazina y un anillo de pirrolidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de "4-[(2E)-2-{[5-(4-cloro-3-nitrofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina" generalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del anillo de furano: A partir de un precursor adecuado, el anillo de furano se puede sintetizar mediante reacciones de ciclización.
Introducción de los grupos nitro y cloro: Las reacciones de nitración y cloración se pueden utilizar para introducir los sustituyentes nitro y cloro en el anillo de fenilo.
Formación del enlace hidrazona: El enlace hidrazona se puede formar haciendo reaccionar el derivado de furano con hidracina o sus derivados.
Síntesis del anillo de triazina: El anillo de triazina se puede sintetizar mediante reacciones de ciclización que involucran precursores adecuados.
Introducción del anillo de pirrolidina: El anillo de pirrolidina se puede introducir mediante reacciones de sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para compuestos tan complejos a menudo involucran la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones controladas de temperatura y presión, y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de furano o en el enlace hidrazona.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro a un grupo amina.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila pueden ocurrir en varias posiciones en el compuesto.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como catalizador o ligando en varias reacciones orgánicas.
Síntesis: Puede servir como intermedio en la síntesis de moléculas más complejas.
Biología
Actividad Biológica: El compuesto puede exhibir actividad biológica, como propiedades antimicrobianas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Farmacéuticos: Uso potencial en el desarrollo de nuevos fármacos debido a su estructura única y grupos funcionales.
Industria
Ciencia de los Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de "4-[(2E)-2-{[5-(4-cloro-3-nitrofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina" dependería de su aplicación específica. Por ejemplo, si se utiliza como fármaco, su mecanismo de acción implicaría la interacción con objetivos moleculares específicos como enzimas o receptores, lo que llevaría a una respuesta biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(2E)-2-{[5-(4-clorofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina
- 4-[(2E)-2-{[5-(3-nitrofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina
Singularidad
La singularidad de "4-[(2E)-2-{[5-(4-cloro-3-nitrofenil)furan-2-il]metiliden}hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina" radica en su combinación específica de grupos funcionales y el potencial para diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C24H21ClN8O3 |
|---|---|
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
2-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21ClN8O3/c25-19-10-8-16(14-20(19)33(34)35)21-11-9-18(36-21)15-26-31-23-28-22(27-17-6-2-1-3-7-17)29-24(30-23)32-12-4-5-13-32/h1-3,6-11,14-15H,4-5,12-13H2,(H2,27,28,29,30,31)/b26-15+ |
Clave InChI |
UKDYGVWVXJLELG-CVKSISIWSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11665234.png)

![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665245.png)
![N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665248.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11665254.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11665265.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11665270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)
![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)


